REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:7])[CH2:3][B:4]([OH:6])[OH:5].O.O.O.O.O.O.O[C:15]([C:18](O)([CH3:20])[CH3:19])([CH3:17])[CH3:16]>CCOCC.CCCCCC>[CH3:16][C:15]1([CH3:17])[C:18]([CH3:20])([CH3:19])[O:6][B:4]([CH2:3][CH:2]([CH3:7])[CH3:1])[O:5]1 |f:1.2.3.4.5.6.7|
|
Name
|
|
Quantity
|
50.13 g
|
Type
|
reactant
|
Smiles
|
CC(CB(O)O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
112.63 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.OC(C)(C)C(C)(C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
stirred for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At the end of this period, the resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
A top layer formed which
|
Type
|
CUSTOM
|
Details
|
was separated from the rest of the mixture
|
Type
|
STIRRING
|
Details
|
After stirring for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
9.52 g of a solid separated
|
Type
|
CUSTOM
|
Details
|
which was removed by filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The remaining hexane layer was dried over Na2SO4 and residual solvent
|
Type
|
CUSTOM
|
Details
|
was removed by evaporation
|
Type
|
DISTILLATION
|
Details
|
The remaining material was then distilled
|
Type
|
DISTILLATION
|
Details
|
band distillation column
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)CC(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.239 mol | |
AMOUNT: MASS | 43.98 g | |
YIELD: PERCENTYIELD | 48.4% | |
YIELD: CALCULATEDPERCENTYIELD | 48.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |